(E)-methyl 3-iodoacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
6213-88-3 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
methyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
SUQXOFVGKSUSSM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CI |
Isomeric SMILES |
COC(=O)/C=C/I |
Canonical SMILES |
COC(=O)C=CI |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Strategic Utility of Vinyl Halides in Contemporary Synthetic Chemistry
Vinyl halides are organic molecules characterized by a halogen atom directly bonded to an sp²-hybridized carbon of an alkene. Their significance in modern synthetic chemistry is profound, as they function as essential precursors in a wide array of carbon-carbon bond-forming reactions. fiveable.me The inherent reactivity of the carbon-halogen bond in vinyl halides makes them ideal substrates for numerous transition metal-catalyzed cross-coupling reactions. fiveable.me These reactions are cornerstones in the assembly of intricate molecular structures from more basic starting materials. fiveable.me
Key examples of such powerful transformations include the Heck reaction, which facilitates the coupling of vinyl halides with alkenes, and the Sonogashira coupling, which joins vinyl halides with terminal alkynes. fiveable.menumberanalytics.com These methodologies are widely acclaimed for their efficiency, generally high yields, and broad functional group tolerance, making them indispensable tools in both academic laboratories and industrial-scale chemical production. numberanalytics.com A significant advantage of employing vinyl halides is the ability to form new carbon-carbon bonds with a high degree of regioselectivity and stereoselectivity. numberanalytics.com Furthermore, vinyl halides are instrumental in preparing other useful reagents, such as organozinc compounds, which demonstrate excellent reactivity and chemoselectivity in subsequent synthetic operations. researchgate.net The continuous innovation in catalyst development, particularly those based on palladium, nickel, and copper, persistently broadens the applicability of vinyl halides in the synthesis of complex molecules, including natural products and pharmaceutical agents. numberanalytics.comresearchgate.net The stereospecific nature of many reactions involving vinyl halides enables precise control over the resulting double bond geometry, which is a critical consideration in the synthesis of biologically active molecules and advanced materials. organic-chemistry.org
Significance of E Methyl 3 Iodoacrylate As a Multifunctional Synthetic Building Block
(E)-methyl 3-iodoacrylate stands out as a quintessential multifunctional synthetic building block, perfectly illustrating the strategic advantages offered by α,β-unsaturated iodoacrylates. Its molecular structure, which contains an electron-withdrawing methyl ester group and a synthetically adaptable carbon-iodine bond, renders it a highly reactive and prized intermediate. This compound acts as a pivotal component in the synthesis of a wide spectrum of organic molecules, ranging from biologically active compounds to sophisticated polymers.
The principal application of this compound is in transition metal-catalyzed cross-coupling reactions. It is extensively used in Sonogashira couplings with terminal alkynes to create enyne and enediyne frameworks, which are fundamental structural motifs in numerous natural products and medicinal compounds. researchgate.netrsc.org For example, it has been successfully utilized in the synthesis of Lachnophyllum methyl ester and its derivatives, compounds that have exhibited promising nematocidal and antileishmanial properties. researchgate.net The palladium-catalyzed reaction between this compound and terminal diynes offers a convergent and highly effective pathway to these biologically significant molecules. researchgate.netrsc.org
In addition to Sonogashira reactions, this compound is an effective substrate in copper-catalyzed cross-coupling reactions. These reactions permit the stereospecific introduction of a variety of nucleophiles, including phenols and N-heterocycles, to produce aryloxy and amino-substituted acrylates while retaining the original E-configuration. The selection of a base is crucial for preserving stereochemical integrity in these transformations, with organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) showing superior performance over inorganic bases. The electrophilic character of the compound, which is amplified by the iodine atom, promotes swift nucleophilic substitution.
The synthetic versatility of this compound is further highlighted by its application in the synthesis of γ-alkylidene pentenolides and in halo-aldol reactions, demonstrating its utility in the construction of complex heterocyclic systems. sci-hub.sebohrium.com
Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type | Reference |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄/CuI | Enyne derivatives | researchgate.netrsc.org |
| Copper-Catalyzed Coupling | Phenols, N-heterocycles | CuI, DABCO | (E)-Aryloxy/Amino acrylates | |
| Stille Coupling | Organostannanes | Pd₂(dba)₃/AsPh₃ | γ-Alkylidene pentenolides | sci-hub.se |
| Halo-Aldol Reaction | Aldehydes | MgI₂/Chiral Ligands | β-Hydroxy-α-iodo esters | bohrium.com |
Stereochemical Considerations and Geometric Isomerism in Iodoacrylate Chemistry
Established Laboratory Preparation Protocols
Laboratory-scale synthesis of methyl 3-iodoacrylate isomers is well-established, with methods focusing on the hydroiodination of methyl propiolate.
A common and straightforward method for synthesizing β-iodoacrylates involves the hydroiodination of a corresponding propiolate ester. orgsyn.org This reaction proceeds through a nucleophilic addition of an iodide ion to the alkyne. A widely used procedure involves reacting methyl propiolate with sodium iodide (NaI) in glacial acetic acid. orgsyn.orgcore.ac.uk
In this process, the iodide anion acts as the nucleophile, attacking one of the sp-hybridized carbons of the methyl propiolate. The reaction is a stereospecific anti-addition, which initially yields the (Z)-isomer as the major product. orgsyn.org The reaction mixture is typically heated to drive the reaction to completion. orgsyn.orgcore.ac.uk While this pathway primarily affords the (Z)-isomer, it is a fundamental and cost-effective route to the methyl 3-iodoacrylate scaffold. The substitution on related iodoacrylates is described as proceeding via an addition-elimination pathway where a nucleophile attacks the β-carbon, followed by the elimination of the iodide.
Table 1: Representative Conditions for Hydroiodination of Propiolates
| Reactant | Reagent | Solvent | Temperature | Time | Primary Product | Reference |
| Methyl Propiolate | Sodium Iodide (NaI) | Acetic Acid | 70°C | 18 h | (Z)-Methyl 3-iodoacrylate | core.ac.uk |
| Ethyl Propiolate | Sodium Iodide (NaI) | Acetic Acid | 70°C | 12 h | (Z)-Ethyl 3-iodoacrylate | orgsyn.org |
This interactive table summarizes typical laboratory conditions for the synthesis of β-iodoacrylates via nucleophilic addition.
Achieving high stereoselectivity for the (E)-isomer is a critical objective, as this isomer often exhibits superior reactivity in cross-coupling reactions. While direct hydroiodination of methyl propiolate favors the (Z)-isomer, specific strategies have been developed to access the (E)-isomer.
Palladium-catalyzed reactions are known to favor the formation of the (E)-isomer due to favorable steric arrangements in the transition state. Furthermore, methods that proceed through different mechanisms, such as the Hunsdiecker-type reaction, have been shown to be highly stereoselective for (E)-isomers of related β-arylvinyl bromides when starting with 3-arylpropenoic acids. organic-chemistry.org This reaction, induced by microwave irradiation in the presence of N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate, provides the (E)-products with high stereoselectivity and in very short reaction times. organic-chemistry.org While this specific example is for bromides, it illustrates a potential strategy for stereocontrolled synthesis of haloacrylates.
For other haloacrylates, chromium(II)-mediated olefinations of aldehydes with trihaloacetates have been developed for the highly stereoselective preparation of (Z)-α-haloacrylates, demonstrating that metal-mediated approaches can provide high levels of stereocontrol. dntb.gov.ua
Isomerization Control and Separation Techniques in Synthesis
Given that the most direct synthesis of the methyl 3-iodoacrylate core yields the (Z)-isomer, control over isomerization and effective separation techniques are paramount for obtaining the pure (E)-isomer. The (Z)-isomer often needs to be isomerized to the more reactive (E)-form for efficient participation in subsequent reactions, such as Sonogashira couplings.
Isomerization of the double bond can sometimes be achieved during subsequent reaction steps. For instance, the reaction of ethyl (Z)-β-iodoacrylate with diisobutylaluminum hydride (DIBAL-H) at low temperature, followed by warming and addition of a Grignard reagent, leads to the corresponding (E)-γ-iodo allylic alcohols with high E/Z selectivity (96:4). orgsyn.org This isomerization is rationalized by the action of the Lewis acidic species Al(iBu)₂OEt, which is generated in the reaction. orgsyn.org Careful control of reaction conditions is crucial, as unintentional isomerization can occur, for example, under Heck coupling conditions or during certain oxidation procedures. nih.gov
When a mixture of isomers is produced, separation is typically accomplished using standard laboratory techniques. Column chromatography on silica (B1680970) gel, often with a solvent system like hexane/ethyl acetate, is an effective method for separating the (E) and (Z) isomers, leveraging their different polarities and interactions with the stationary phase.
Table 2: Properties of (E)- and (Z)-Methyl 3-Iodoacrylate Isomers
| Property | This compound | (Z)-Methyl 3-iodoacrylate | Reference |
| CAS Number | 6213-88-3 | 6214-23-9 | |
| Appearance | Solid | Liquid or Solid | |
| Melting Point | 84.5-85 °C | Not specified | |
| Boiling Point | 182.1 °C at 760 mmHg | Not specified | |
| Reactivity | Generally more reactive in Pd-catalyzed couplings | Often requires isomerization for optimal coupling |
This interactive table compares key properties of the (E) and (Z) isomers of methyl 3-iodoacrylate.
Industrial Scale-Up Considerations in Iodoacrylate Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and product consistency. The Sonogashira coupling, a primary application for this compound, is one of the most frequently used C-C bond-forming reactions in process and medicinal chemistry, making the scalability of its building blocks a topic of significant interest. acs.orgresearchgate.net
Key considerations for the industrial production of iodoacrylates include:
Catalyst Management: Palladium catalysts, essential for many cross-coupling reactions involving iodoacrylates, are expensive. On a large scale, catalyst stability, recovery, and recycling are critical economic factors. The use of heterogeneous or supported catalysts, such as palladium nanoparticles on carbon, is an attractive strategy to simplify removal and reuse. numberanalytics.com
Solvent and Reagent Choice: Solvents that are effective on a lab scale, such as DMF and DMA, are often problematic for large-scale production due to health, safety, and environmental concerns. nih.gov Process development would need to focus on finding safer and more sustainable solvent alternatives. Similarly, the cost and handling of iodine-based reagents must be optimized for bulk production.
Reaction Technology: Batch reactors, common in the lab, can present challenges in managing heat transfer and ensuring reaction homogeneity on a large scale. Continuous flow reactors or microreactors offer significant advantages, including superior temperature control, rapid mixing, and enhanced safety. acs.orgacs.org This technology facilitates scaling up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single reactor, which can be a more direct and predictable path from laboratory-optimized conditions to industrial production. acs.org
Purity and Separation: Ensuring high isomeric purity ((E) vs. (Z)) on an industrial scale is crucial. While large-scale chromatography is possible, it is expensive and generates significant waste. The ideal industrial process would be highly stereoselective, minimizing the need for downstream purification. Developing robust crystallization methods can also be a more economical and scalable alternative to chromatography for final product purification. researchgate.net
Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
This compound serves as a versatile building block in synthetic organic chemistry, particularly in the formation of new carbon-carbon bonds. Its reactivity is dominated by the presence of a vinyl iodide moiety, which is susceptible to oxidative addition by transition metal catalysts, and an electron-withdrawing methyl ester group that activates the double bond. This structure makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in several key palladium-catalyzed transformations. The high reactivity of the carbon-iodine bond facilitates these reactions under relatively mild conditions.
The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is one of the most powerful methods for constructing C(sp²)-C(sp) bonds, leading to the formation of conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgsci-hub.se
This compound and its ethyl ester analogue, (E)-ethyl 3-iodoacrylate, have been shown to couple effectively with a wide range of terminal alkynes. While many studies focus on the (Z)-isomer due to its utility in specific synthetic routes, the reactivity of the (E)-isomer has also been explored. rsc.orgpsu.eduacs.org Copper-catalyzed, palladium-free systems have demonstrated that both electron-rich and electron-poor aryl acetylenes, as well as sterically hindered and base-sensitive alkynes, can be successfully coupled with iodoacrylates, generally with complete retention of the double bond stereochemistry. rsc.orgacs.org
For instance, in a copper-catalyzed system, the coupling of (E)-ethyl 3-iodoacrylate with phenylacetylene (B144264) required longer reaction times (24 hours) to achieve high yields (81%) compared to its (Z)-isomer when using a [Cu(bipy)PPh₃Br]/K₂CO₃ system. acs.org However, switching the catalyst and base to [Cu(phen)(PPh₃)₂]NO₃ and Cs₂CO₃ dramatically improved the efficiency, affording a near-quantitative yield in just 8 hours. acs.org This highlights the sensitivity of the reaction efficiency to the specific catalytic system employed. Alkyl acetylenes have also been shown to be effective coupling partners. rsc.org
| Alkyne Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | [Cu(bipy)PPh₃Br] (10 mol%) | K₂CO₃ | Toluene | 24 | 81 | acs.org |
| Phenylacetylene | [Cu(phen)(PPh₃)₂NO₃] (10 mol%) | Cs₂CO₃ | Toluene | 8 | ~99 | acs.org |
| n-Hexylacetylene | [Cu(bipy)(PPh₃)Br] (10 mol%) | K₂CO₃ | Toluene | 8 | 96 | rsc.org |
| 4-Methoxyphenylacetylene | [Cu(bipy)(PPh₃)Br] (10 mol%) | K₂CO₃ | Toluene | 8 | 98 | rsc.org |
| 4-Cyanophenylacetylene | [Cu(bipy)(PPh₃)Br] (10 mol%) | K₂CO₃ | Toluene | 8 | 85 | rsc.org |
Data presented for illustrative purposes, primarily using the closely related (Z)-methyl-3-iodoacrylate or (E)-ethyl-3-iodoacrylate as substrates in copper-catalyzed systems, which informs the reactivity of this compound.
The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. sci-hub.se However, significant efforts have been made to develop more efficient and robust systems. For the coupling of iodoacrylates, this has involved modifying the ligands on both the palladium and copper centers, as well as exploring palladium-free approaches.
Ligand choice is critical. In palladium-catalyzed systems, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are common. libretexts.org More specialized ligands such as bidentate phosphines (dppe, dppp) and N-heterocyclic carbenes (NHCs) have also been developed to enhance catalytic activity and stability. libretexts.orgmdpi.com
In the context of iodoacrylate coupling, studies have often focused on copper-based systems which provide insight into the role of ligands. For example, Venkataraman and colleagues utilized a [Cu(bipy)(PPh₃)Br] catalyst for the coupling of (Z)-methyl-3-iodoacrylate with various acetylenes, achieving excellent yields with complete stereoretention. rsc.orgpsu.edu Bates and co-workers found that for the less reactive (E)-ethyl-3-iodoacrylate, changing the ligand from bipyridine (bipy) to phenanthroline (phen) and the base from K₂CO₃ to the stronger Cs₂CO₃ significantly accelerated the reaction. acs.org The use of supported catalysts, such as polymer-supported PdCl₂(PPh₃)₂ (PdCl₂(PPh₃)₂/PS) and encapsulated palladium (Pd EnCat™), has also been reported for the Sonogashira coupling of iodoacrylates, offering advantages in catalyst recovery and minimizing heavy metal contamination in the products. thieme-connect.com
The widely accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgsci-hub.se
The Palladium Cycle :
Reductive Process : A Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. libretexts.org
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a square planar Pd(II) complex. This is typically the rate-determining step.
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide ligand.
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to release the final 1,3-enyne product and regenerate the Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle :
Acid-Base Reaction : The amine base deprotonates the terminal alkyne to form an acetylide anion.
Copper Acetylide Formation : This acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species. This species is more nucleophilic than the free alkyne, facilitating the transmetalation step with the palladium complex. libretexts.org
This synergistic relationship, where the copper acetylide facilitates the crucial transmetalation step, allows the reaction to proceed under much milder conditions than palladium-only systems. sci-hub.se
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. researchgate.netuni-rostock.de this compound is an effective substrate for this reaction, enabling the synthesis of substituted dienes and complex molecules.
Research has shown the successful application of this compound in palladium-catalyzed Suzuki-Miyaura couplings. In the total synthesis of spliceostatin G, Ghosh and colleagues coupled this compound with a vinylborane (B8500763) using a palladium catalyst, demonstrating its utility in complex natural product synthesis. beilstein-journals.org While gold-catalyzed Suzuki-Miyaura reactions involving this compound have also been reported to proceed in good yield (73%), palladium remains the most common catalyst for this transformation. researchgate.netchemrxiv.org The specific conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and stereoselectivity.
| Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| Isopropenylboronic acid pinacol (B44631) ester derivative | Pd(dppf)Cl₂ (20 mol%) | Tl₂CO₃ | THF/H₂O | Not specified | beilstein-journals.org |
| Potassium phenethyltrifluoroborate | IPrAuCl (5 mol%), Ag₂O (1.1 equiv) | K₂CO₃ | THF/H₂O | 73 | researchgate.netchemrxiv.org |
Note: The second entry describes a gold-catalyzed system, included to illustrate the substrate's reactivity scope.
Stille Coupling Reactions with Organostannanes
The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that pairs an organohalide with an organostannane. rsc.org This reaction is valued for the stability and functional group tolerance of the organotin reagents. uwindsor.ca
This compound has been utilized in Stille couplings for the synthesis of complex molecules. For instance, it was coupled with a vinylstannane in the synthesis of a dihydropyranone intermediate. semanticscholar.org In another example, the cross-coupling of an organostannane with methyl (E)-β-iodoacrylate was promoted by copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in the synthesis of formamicinone. uwindsor.ca
The mechanism of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The rate-determining step can be either the transmetalation or the oxidative addition, depending on the specific reaction conditions. uwindsor.ca The addition of copper salts, such as CuI, can significantly increase the reaction rate. harvard.edu While detailed mechanistic studies specifically for the Stille coupling of this compound are not extensively covered in the search results, the general principles of the Stille reaction apply.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| (Z)-ethyl 3-bromo-acrylate |
| (Z)-ethyl 3-iodo-acrylate |
| (Z)-methyl 3-iodoacrylate |
| 1-(4-methoxyphenyl)ethanol |
| 1-ethenyl-3-methylcyclohex-2-en-1-ol |
| 4-iodoanisole |
| 4-nitrophenyl(2Z)-3-iodobut-2-enoate |
| AgOTf |
| Arylboronic esters |
| bis-CF3PhXPhos |
| Copper(I) thiophene-2-carboxylate |
| CuI |
| Iodobenzene |
| MeDalphos |
| MeDalphosAuCl |
| Methyl (2Z)-3-iodobut-2-enenitrile |
| Methyl (2Z,4E)-5-iodo-3-methylpenta-2,4-dienoate |
| Methyl 3-bromobenzoate |
| Methyl propiolate |
| P(tBu)3 |
| Pad3 |
| Palladium(II) acetate |
| Potassium phenethyltrifluoroborate |
| Styrene |
| Tetrakis(triphenylphosphine)palladium(0) |
| Triethylamine |
| Triphenylphosphine |
| Triphenylphosphine oxide |
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a powerful tool for the functionalization of this compound, offering mild and efficient pathways to a diverse range of substituted acrylates.
Stereoretentive Cross-Coupling Processes with Various Nucleophiles
Copper catalysts, such as copper(I) iodide (CuI), are effective in promoting stereoretentive cross-coupling reactions of this compound with various nucleophiles. These reactions are crucial for synthesizing complex acrylate (B77674) derivatives while maintaining the (E)-configuration of the double bond.
One notable application is the Sonogashira-type coupling with terminal alkynes. While palladium catalysis is common for such transformations, copper-based systems provide a more economical and environmentally friendly alternative. rsc.org For instance, the cross-coupling of (E)-ethyl-3-iodoacrylate with phenylacetylene can be achieved in high yield using a copper(I) catalyst. acs.orggoogle.com The choice of the copper catalyst and base can be critical for optimizing reaction efficiency. For example, while a [Cu(bipy)PPh₃Br] catalyst with K₂CO₃ as the base can lead to an 81% yield after 24 hours, switching to a [Cu(phen)(PPh₃)₂]NO₃ catalyst with Cs₂CO₃ can achieve a near-quantitative yield in just 8 hours. acs.orggoogle.com This highlights the tunability of copper-catalyzed systems to achieve desired outcomes. The reaction generally proceeds with complete retention of the (E)-stereochemistry. acs.orggoogle.com
The scope of nucleophiles extends beyond alkynes. Copper-catalyzed couplings with organoboron reagents have also been explored, further demonstrating the versatility of this approach for creating new carbon-carbon bonds. acs.org The mild conditions of these copper-mediated processes often tolerate sensitive functional groups that might not be compatible with other transition metal catalysts. acs.org
A summary of representative copper-catalyzed cross-coupling reactions of (E)-alkyl 3-iodoacrylates is presented below:
| Catalyst System | Nucleophile | Base | Yield (%) | Reaction Time (h) | Ref. |
| [Cu(bipy)PPh₃Br] | Phenylacetylene | K₂CO₃ | 81 | 24 | acs.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Phenylacetylene | Cs₂CO₃ | ~100 | 8 | acs.org |
Conjugate Additions with Stereochemical Control
While cross-coupling reactions occur at the carbon bearing the iodine atom, this compound can also undergo conjugate addition reactions. In some instances, particularly with certain nucleophiles and in the absence of a suitable cross-coupling catalyst, conjugate addition can become a competing pathway. nih.gov
Interestingly, what might initially be perceived as a copper-catalyzed cross-coupling with certain nucleophiles like phenols and N-heterocycles has been shown to proceed via a conjugate addition-elimination mechanism, especially when using inorganic bases like Cs₂CO₃ at elevated temperatures. nih.gov This process can lead to the formation of the (E)-isomer of the product, regardless of the starting acrylate's stereochemistry. nih.gov This underscores the importance of carefully selecting reaction conditions to control the desired reactivity pathway.
Other Transition Metal-Mediated Processes and Emerging Catalytic Systems
Beyond copper, other transition metals, particularly palladium, have been extensively used to mediate transformations of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds with a high degree of stereoretention. nih.govresearchgate.net For example, the coupling of this compound with alkylboranes, catalyzed by a PdCl₂(dppf)/AsPh₃ system, has been a key step in the enantioselective total synthesis of natural products. researchgate.net
Palladium catalysis has also been employed for the carbonylation of (E)-1,2-diiodoalkenes to selectively produce (E)-3-iodoacrylate esters. researchgate.net This highlights the ability of transition metal catalysis to not only form new bonds but also to construct the iodoacrylate scaffold itself.
Rhodium catalysts have also found application in reactions involving acrylate derivatives, showcasing the broader utility of transition metals in organic synthesis. researchgate.net Emerging catalytic systems continue to be developed, focusing on more sustainable and efficient metals, as well as novel ligand designs to fine-tune reactivity and selectivity. acs.orgeie.gr
Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the β-carbon in this compound also makes it a suitable substrate for the formation of carbon-heteroatom bonds through nucleophilic substitution.
Nucleophilic Substitution Reactions Involving Oxygen and Nitrogen Nucleophiles
This compound readily reacts with oxygen and nitrogen-based nucleophiles to form the corresponding substituted acrylates. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the β-carbon, followed by the elimination of the iodide leaving group.
The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of base. While some conditions can lead to a mixture of (E) and (Z) isomers, specific bases can promote stereospecific transformations. nih.gov For example, the reaction of ethyl (E)-3-iodoacrylate with various phenols and N-heterocycles can be controlled to yield exclusively the (E)-substituted products. nih.gov
Base-Mediated Stereospecific Processes
A significant advancement in the stereocontrolled synthesis of substituted acrylates from this compound involves the use of specific bases that mediate the reaction with high stereospecificity. It was discovered that copper catalysis is not always necessary for the substitution with oxygen and nitrogen nucleophiles; in fact, it can sometimes be ineffective. nih.gov
Instead, the choice of an appropriate base is crucial. While inorganic bases like cesium carbonate (Cs₂CO₃) can lead to a loss of stereospecificity or favor conjugate addition pathways, hindered, nucleophilic organic bases have proven to be highly effective. nih.gov Specifically, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a superior base for promoting the stereospecific conversion of (E)-ethyl-3-iodoacrylate into the corresponding (E)-aryloxy and (E)-amino substituted ethyl acrylates in excellent yields. nih.govscispace.com The use of at least 1.1 equivalents of DABCO is necessary for efficient conversion. nih.gov This method provides a simple, non-metallic approach to stereospecifically synthesize these valuable compounds.
The proposed mechanism for this DABCO-mediated stereospecificity involves an addition-elimination pathway where the loss of iodide is faster than the rotation around the carbon-carbon single bond in the intermediate, thus preserving the stereochemistry of the starting material. nih.gov
The table below summarizes the effect of the base on the stereochemical outcome of the reaction between (E)-ethyl 3-iodoacrylate and nucleophiles:
| Base | Stereochemical Outcome | Ref. |
| Cs₂CO₃ | Mixture of E/Z or exclusive E via conjugate addition | nih.gov |
| DABCO | Stereospecific retention of (E)-configuration | nih.govscispace.com |
Intramolecular Cyclization and Annulation Reactions Employing the Acrylate Moiety
This compound is a versatile substrate for various intramolecular cyclization and annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. The inherent reactivity of the acrylate moiety, coupled with the presence of the iodo-substituent, allows for a range of transformations, often proceeding with high regio- and stereoselectivity.
One prominent application of this compound is in palladium-catalyzed annulation reactions. For instance, it can react with internal alkynes in the presence of a palladium catalyst to yield 2-pyrones. This transformation is believed to proceed through a sequence involving oxidative addition of the vinyl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular attack of the carbonyl oxygen onto the vinylpalladium complex, culminating in reductive elimination to afford the pyrone ring. semanticscholar.org
Furthermore, this compound and its derivatives are utilized in the synthesis of various heterocyclic structures through intramolecular cyclization. For example, derivatives of 2-alkynylquinoline-3-carbaldehydes, which can be synthesized from precursors related to this compound, undergo silver-catalyzed domino hydroarylation/cycloisomerization reactions with heteroarenes like indoles and pyrroles to furnish pyranoquinolines. chim.it Additionally, intramolecular electrophilic cyclization of similar 2-alkynylquinoline derivatives in the presence of N-iodosuccinimide (NIS) leads to the formation of iodinated pyranoquinolones. chim.it
The acrylate functionality can also participate in radical cyclization reactions. For instance, the reduction of related 2-iodoethanal allylic acetals with active manganese species can initiate radical cyclization. researchgate.net While not directly involving this compound itself, these examples highlight the potential of the iodo-acrylate scaffold in radical-mediated ring-forming reactions.
Domino reactions involving this compound derivatives have also been developed. A three-component domino reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acids, catalyzed by a palladium complex, leads to highly functionalized quinolines. The proposed mechanism involves an initial aldol (B89426) condensation and Michael addition, followed by a Suzuki coupling reaction. chim.it
The table below summarizes key intramolecular cyclization and annulation reactions involving derivatives of this compound.
| Reactant(s) | Catalyst/Reagent | Product Type | Ref. |
| This compound and internal alkyne | Palladium catalyst | 2-Pyrone | semanticscholar.org |
| 2-Alkynylquinoline-3-carbaldehyde derivatives and heteroarenes | Silver catalyst | Pyranoquinoline | chim.it |
| 2-Alkynylquinoline-3-carboxaldehyde derivatives | N-Iodosuccinimide (NIS) | Iodinated pyranoquinolone | chim.it |
| 2-Iodoethanal allylic acetals | Active manganese | Cyclized products via radical cyclization | researchgate.net |
| 2-Chloro-3-formylquinolines, acetophenones, and boronic acids | Palladium catalyst | Highly functionalized quinolines | chim.it |
Comparative Reactivity Studies with Isomeric and Analogous Compounds
The stereochemistry of the double bond in 3-iodoacrylates plays a crucial role in determining their reactivity and the stereochemical outcomes of their reactions. (E)- and (Z)-methyl 3-iodoacrylate often exhibit distinct behaviors in various transformations.
In copper-catalyzed cross-coupling reactions with phenylacetylene, both (E)- and (Z)-ethyl 3-iodoacrylate can be coupled to afford the corresponding 1,3-enynes with retention of stereochemistry. However, the reaction of the (E)-isomer is often slower, requiring longer reaction times to achieve high yields compared to the (Z)-isomer under certain conditions. acs.org For example, in a specific copper-catalyzed system, the reaction of (E)-ethyl 3-iodoacrylate with phenylacetylene gave a 55% yield after 8 hours, which improved to 81% after 24 hours. In contrast, the (Z)-isomer reacts more readily under standard protocols. acs.org
The stereospecificity of nucleophilic substitution reactions is also highly dependent on the starting isomer. In base-mediated reactions with phenols and N-heterocycles, the use of a hindered nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) allows for stereospecific conversion of both (E)- and (Z)-ethyl 3-iodoacrylates to their respective aryloxy and amino substituted products with retention of configuration. nih.gov However, under different basic conditions, such as with cesium carbonate (Cs2CO3), mixtures of E- and Z-isomers can be obtained, indicating a loss of stereospecificity. nih.govscispace.com Interestingly, some copper-catalyzed methods that were expected to yield Z-products from (Z)-ethyl 3-iodoacrylate have been found to produce exclusively the E-isomers, presumably through a conjugate addition-elimination pathway. nih.govscispace.com
In the synthesis of natural products like the Lachnophyllum methyl ester, Sonogashira coupling of hepta-1,3-diyne with (Z)-methyl 3-iodoacrylate proceeded with a higher yield (70%) compared to the coupling with this compound (54%). researchgate.net This again highlights the influence of the starting isomer's geometry on reaction efficiency.
The following table provides a comparative overview of the reactivity of (E)- and (Z)-methyl 3-iodoacrylate in selected reactions.
| Reaction Type | Isomer | Reactant/Conditions | Outcome | Ref. |
| Copper-catalyzed cross-coupling | (E)-Ethyl 3-iodoacrylate | Phenylacetylene, [Cu(bipy)PPh3Br], K2CO3 | Slower reaction, 81% yield after 24h | acs.org |
| Copper-catalyzed cross-coupling | (Z)-Ethyl 3-iodoacrylate | Phenylacetylene, standard protocol | Faster reaction | acs.org |
| Base-mediated substitution | (E)- and (Z)-Ethyl 3-iodoacrylate | Phenols/N-heterocycles, DABCO | Stereospecific, retention of configuration | nih.gov |
| Base-mediated substitution | (Z)-Ethyl 3-iodoacrylate | Phenols/N-heterocycles, Cs2CO3 | Mixture of E- and Z-isomers | nih.govscispace.com |
| Sonogashira coupling | This compound | Hepta-1,3-diyne | 54% yield of (2E)-Lachnophyllum methyl ester | researchgate.net |
| Sonogashira coupling | (Z)-Methyl 3-iodoacrylate | Hepta-1,3-diyne | 70% yield of (2Z)-Lachnophyllum methyl ester | researchgate.net |
The nature of the halogen substituent at the β-position of methyl 3-haloacrylates significantly influences their electrophilicity and, consequently, their reactivity and reaction pathways. The order of reactivity generally follows the trend of leaving group ability: I > Br > Cl > F.
In palladium-catalyzed C-H functionalization reactions, the reactivity of 3-haloacrylates has been observed to follow the order: cis-chloro < trans-chloro ~ cis-iodo < cis-bromo < trans-bromo. nih.govacs.org This suggests that for this specific transformation, the bromo-substituted acrylates are more reactive than their iodo- and chloro-counterparts. nih.govacs.org
The electrophilicity of the double bond is enhanced by the electron-withdrawing nature of the halogen. This increased electrophilicity makes α-haloacrylates good acceptors in [3+2] cycloaddition reactions with sodium azide (B81097) to form N-unsubstituted 1,2,3-triazole-4-carboxylates. This reaction has a broad scope and is effective for α-fluoro-, α-chloro-, α-bromo-, and α-iodoacrylates. nih.govrsc.org
In the context of radical copolymerization with methyl methacrylate (B99206) (MMA), the reactivity of methyl α-haloacrylates towards an MMA radical is influenced by the halogen. The order of reactivity is Br > Cl > F. dtic.mil This trend is attributed to the mesomeric effect of the halogen atom in stabilizing the resulting radical. dtic.mil
The halogen substituent also plays a role in dehydrohalogenation reactions. For instance, α-haloacrylates can be prepared via dimethyl sulfoxide-mediated selective dehydrohalogenation. acs.org The efficiency of such eliminations can be dependent on the specific halogen present.
The following table summarizes the influence of the halogen substituent on the reactivity of methyl 3-haloacrylates in various reactions.
| Reaction Type | Reactivity Order | Explanation | Ref. |
| Palladium-catalyzed C-H functionalization | trans-bromo > cis-bromo > cis-iodo ~ trans-chloro > cis-chloro | Combination of leaving group ability and steric effects | nih.govacs.org |
| Radical copolymerization with MMA | Br > Cl > F | Mesomeric effect of the halogen stabilizing the radical | dtic.mil |
| [3+2] Cycloaddition with sodium azide | I, Br, Cl, F are all effective | General high electrophilicity of α-haloacrylates | nih.govrsc.org |
Applications in Complex Chemical Synthesis and Material Science Research
Role as a Key Precursor in Natural Product Total Synthesis
The strategic importance of (E)-methyl 3-iodoacrylate is particularly evident in the challenging arena of natural product total synthesis, where the precise construction of complex molecular architectures is paramount.
Strategic Incorporation into Polyene and Conjugated Structures
This compound is a key reagent for the stereoselective synthesis of polyene and conjugated systems, which are common structural motifs in many natural products. Its vinyl iodide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings. These reactions allow for the direct and stereoretentive formation of carbon-carbon bonds, extending the conjugated system.
For instance, in the synthesis of polyacetylene natural products, this compound can be coupled with terminal alkynes to generate conjugated enyne systems. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of Lachnophyllum methyl ester isomers. researchgate.net The (E)-configuration of the starting material is crucial for establishing the desired stereochemistry in the final polyene chain. The Sonogashira coupling of this compound with hepta-1,3-diyne, for example, yields the (2E)-Lachnophyllum methyl ester with good efficiency. researchgate.net
Methodologies for Stereoselective Construction of Chirality Centers within Complex Targets
Beyond the formation of conjugated systems, this compound is instrumental in the stereoselective introduction of new chiral centers in complex molecules. One notable application is its use in the Nozaki-Hiyama-Kishi (NHK) reaction. In the synthesis of marine polycyclic ether natural products, aldehydes can be reacted with this compound under NHK conditions to produce allylic alcohols. mdpi.com This reaction often proceeds with a degree of diastereoselectivity, and the resulting diastereomers can be separated. mdpi.com Furthermore, the undesired diastereomer can sometimes be converted to the desired one through subsequent chemical manipulations, such as a Mitsunobu reaction followed by methanolysis, highlighting the strategic value of this approach. mdpi.com
Another important application is its use in Michael additions. In the total synthesis of certain ring C-seco limonoids, this compound participates in a Michael addition/elimination sequence to stereoselectively create a quaternary carbon center. chemrxiv.org The steric environment of the substrate can direct the addition of the nucleophile to a specific face, resulting in a high degree of diastereoselectivity. chemrxiv.org
Synthesis of Biologically Relevant Compound Libraries
The reactivity of this compound makes it a valuable tool for generating libraries of compounds with potential biological activity, aiding in the discovery of new therapeutic and agrochemical agents.
Building Blocks for Pharmaceutical Lead Compound Development
This compound and its derivatives serve as precursors for the synthesis of various pharmaceutically relevant molecules. The vinyl iodide group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. For example, copper-catalyzed cross-coupling reactions with phenols and N-heterocycles have been used to synthesize aryloxy and amino-substituted acrylates, which are scaffolds of interest in medicinal chemistry. nih.gov Although the Z-isomer was initially studied for these reactions, the E-isomer also undergoes similar transformations. nih.gov
Furthermore, in the synthesis of selinexor, an FDA-approved anticancer drug, a related compound, (Z)-methyl 3-iodoacrylate, is utilized. mdpi.comresearchgate.net This underscores the importance of iodoacrylates as key intermediates in the synthesis of complex, biologically active pharmaceuticals. The ability to perform these transformations allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a crucial step in lead compound optimization.
Precursors for Agrochemical Candidates
The same reactivity that makes this compound useful in pharmaceutical development also applies to the synthesis of potential agrochemicals. The ability to introduce a wide range of functional groups through cross-coupling and substitution reactions allows for the systematic modification of the acrylate (B77674) scaffold. This enables the exploration of how different substituents affect the compound's herbicidal, insecticidal, or fungicidal properties. While specific examples focusing solely on the (E)-isomer are less documented in the provided context, the general utility of halogenated acrylates in agrochemical research is well-established.
Construction of Advanced Organic Scaffolds
The construction of novel and complex organic scaffolds is a central theme in modern organic chemistry, and this compound plays a significant role in this endeavor. Its ability to participate in a variety of coupling reactions makes it a versatile building block for creating intricate molecular architectures.
Palladium-catalyzed reactions are a cornerstone of this application. For example, the alkoxycarbonylation of this compound with alkynes can be achieved in high yield, demonstrating its utility in forming more complex ester derivatives. The stereospecificity of these reactions is often high, preserving the (E)-geometry of the double bond.
Furthermore, its use in tandem reactions allows for the rapid construction of complex heterocyclic systems. For instance, a palladium-catalyzed tandem cross-coupling/cyclization reaction involving a related iodo-propenoic acid has been used to synthesize γ-ylidene butenolides, a core structure found in natural products like dihydroxerulin (B1198504) and xerulin. researchgate.net This highlights the potential of this compound and its analogs in cascade reactions that efficiently build molecular complexity.
Formation of Polycyclic and Heterocyclic Systems
The strategic incorporation of this compound has been instrumental in the assembly of complex polycyclic and heterocyclic scaffolds, which are prevalent in biologically active natural products and pharmaceutical agents. Its ability to undergo sequential and cascade reactions makes it a powerful tool for constructing multiple rings in a single synthetic operation.
One notable application involves its use in the synthesis of the core structure of various natural products. For instance, in the total synthesis of certain limonoids, this compound is employed in a Michael addition/elimination sequence to introduce a key substituent, which is a critical step for creating a quaternary carbon center and ultimately forming a polycyclic system. chemrxiv.org Another example is seen in the synthesis of isodihydrokoumine and related alkaloids, where this compound is a precursor in a multi-step synthesis that involves key cyclization reactions to form the intricate cage-like structure of these molecules. acs.org
Furthermore, rhodium-catalyzed carbocyclization reactions utilizing this compound have been developed to access polycyclic motifs. chemscene.com In a formal total synthesis of amphidinolide E, a complex macrolide with a polycyclic ether core, a derivative of this compound is used in a key fragment coupling step. nih.gov The synthesis of aspergillide A, an indolizidine alkaloid, also features a palladium-catalyzed reaction with this compound to construct a key intermediate that undergoes an intramolecular aza-Michael addition to form a disubstituted pyrrolidine (B122466) ring. acs.org
The versatility of this compound in these syntheses is often attributed to its participation in powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the precise and stereoselective formation of carbon-carbon bonds, a fundamental process in the construction of complex cyclic systems.
Table 1: Examples of this compound in the Synthesis of Polycyclic and Heterocyclic Systems
| Target Molecule/System | Key Reaction Type | Role of this compound |
| Limonoid Core | Michael Addition/Elimination | Introduction of a key substituent for quaternary carbon formation |
| Isodihydrokoumine | Multi-step synthesis with cyclization | Precursor for the formation of the alkaloid's core structure |
| Polycyclic Motifs | Rhodium-Catalyzed Carbocyclization | Substrate for constructing polycyclic frameworks |
| Amphidinolide E Fragment | Fragment Coupling | Building block for a complex macrolide |
| Aspergillide A | Suzuki-Miyaura Coupling & Aza-Michael Addition | Precursor for a key intermediate leading to a pyrrolidine ring |
Synthesis of Conjugated Dienyl and Trienyl Systems
This compound is a key building block for the stereoselective synthesis of conjugated dienes and trienes, which are important structural motifs in many natural products and functional organic materials. The presence of the vinyl iodide functionality allows for its participation in a variety of palladium- and copper-catalyzed cross-coupling reactions.
The Sonogashira coupling is a widely used method for the synthesis of conjugated enynes, which can be further transformed into dienes and trienes. Research has shown that (E)-ethyl 3-iodoacrylate, a close analog of the methyl ester, can be coupled with terminal acetylenes with near-quantitative yields. sigmaaldrich.com This reaction often proceeds with retention of the (E)-stereochemistry of the acrylate, which is crucial for controlling the geometry of the final conjugated system. For example, the Sonogashira coupling of hepta-1,3-diyne with this compound has been utilized to produce (2E)-Lachnophyllum methyl ester with a 54% yield. bldpharm.com
The Stille coupling reaction is another powerful tool for the construction of conjugated systems. In the synthesis of a C1-C11 fragment of formamicin, a complex macrolide, a sterically hindered vinyl stannane (B1208499) was successfully coupled with methyl (E)-3-iodopropenoate in an 83% yield using copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a promoter. This highlights the utility of this compound in constructing highly substituted and complex diene systems where traditional palladium-catalyzed methods might fail.
Furthermore, the Heck-Mizoroki reaction provides a pathway for the synthesis of dienes and trienes. Mechanistic studies have been conducted on the Heck-Mizoroki coupling of a hindered vinylboronate ester with methyl cis-2-iodoacrylate to develop conditions for synthesizing a Z,Z,E-triene synthon for viridenomycin. escholarship.org This demonstrates the potential for fine-tuning reaction conditions to achieve high stereoselectivity in the synthesis of complex triene systems.
Table 2: Cross-Coupling Reactions of this compound for Dienyl and Trienyl Synthesis
| Coupling Reaction | Coupling Partner | Catalyst/Promoter | Product Type |
| Sonogashira | Terminal Acetylene | Copper(I) complexes | Conjugated Enyne |
| Stille | Vinyl Stannane | CuTC | Conjugated Diene |
| Heck-Mizoroki | Vinylboronate Ester | Palladium complexes | Conjugated Triene |
Contributions to Functional Polymer and Advanced Material Synthesis Research
The unique chemical properties of this compound also lend themselves to the field of polymer chemistry and materials science. Its acrylate functionality allows it to participate in polymerization reactions, while the iodo-substituent provides a handle for post-polymerization modification or for influencing the polymer's properties.
Research has indicated that the ethyl analog, (E)-ethyl 3-iodoacrylate, can be utilized in radical polymerization techniques to synthesize novel polymers. sigmaaldrich.com The incorporation of this halogenated monomer into polymer chains can enhance properties such as thermal stability and mechanical strength, demonstrating its potential in the development of advanced materials. sigmaaldrich.com The presence of the iodine atom in the resulting polymer offers a site for further chemical transformations, allowing for the synthesis of functional polymers with tailored properties.
While specific examples of the direct use of this compound in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not extensively documented in the reviewed literature, its structural motifs are relevant to these advanced polymerization methods. Acrylates are a major class of monomers used in these techniques, and the principles of ATRP and RAFT allow for the synthesis of well-defined polymers from a wide range of functional monomers. americanelements.com The development of functional polymers often involves the incorporation of monomers with specific reactive groups, and the iodo-group of this compound could potentially serve this purpose, either as a point of attachment for other functional molecules or as a group that influences the electronic or optical properties of the resulting material.
The broader context of its utility is in the creation of functional materials where the iodoacrylate moiety can be a key component. For example, its derivatives have been used in the synthesis of chromophores and molecules with potential applications in molecular electronics due to their extended conjugation.
Table 3: Potential Roles of this compound in Polymer and Materials Science
| Area of Application | Potential Role of this compound | Potential Outcome/Advantage |
| Functional Polymer Synthesis | Co-monomer in radical polymerization | Introduction of iodine for post-polymerization modification, enhanced thermal/mechanical properties |
| Advanced Materials | Precursor to conjugated oligomers and polymers | Development of materials with specific electronic or optical properties |
| Surface Modification | Grafting onto surfaces via polymerization | Creation of functional surfaces with tailored properties |
Advanced Spectroscopic and Computational Approaches in E Methyl 3 Iodoacrylate Research
Application of Spectroscopic Techniques for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the stereochemistry of (E)-methyl 3-iodoacrylate. Both ¹H and ¹³C NMR spectroscopy provide data that, when analyzed, definitively establishes the trans configuration of the double bond. ipb.pt
In ¹H NMR spectroscopy, the coupling constant (J-coupling) between the two vinylic protons is diagnostic of the alkene geometry. For this compound, the observed coupling constant between the protons on C2 and C3 is typically in the range of 12-16 Hz, which is characteristic of a trans relationship. rsc.org In contrast, the corresponding cis-isomer would exhibit a much smaller coupling constant, generally between 6-12 Hz. The chemical shifts of the vinylic protons are also informative, with the proton at C3 (adjacent to the iodine atom) typically appearing at a higher chemical shift (further downfield) than the proton at C2. rsc.org
¹³C NMR spectroscopy further supports the structural assignment. The chemical shifts of the olefinic carbons (C2 and C3) are influenced by the electronegativity of the substituents and the stereochemistry. These shifts, in conjunction with proton-carbon correlation experiments like HSQC and HMBC, allow for the complete assignment of the carbon skeleton. ipb.ptrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H | -OCH₃ | ~3.76 | - |
| ¹H | H₂ | ~6.40 | JH₂-H₃ = ~14-16 |
| ¹H | H₃ | ~7.50 | JH₃-H₂ = ~14-16 |
| ¹³C | -OCH₃ | ~52 | - |
| ¹³C | C=O | ~165 | - |
| ¹³C | C₂ | ~123 | - |
| ¹³C | C₃ | ~85 | - |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. rsc.orgoup.comsemanticscholar.org
In addition to NMR, other spectroscopic methods play a significant role in characterizing this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the α,β-unsaturated ester include a strong C=O stretching vibration around 1715 cm⁻¹ and a C=C stretching vibration around 1625 cm⁻¹. semanticscholar.orgrsc.org The C-I bond also exhibits a characteristic stretching frequency, typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. semanticscholar.orgrsc.org The mass spectrum of this compound will show the molecular ion peak [M]⁺ and characteristic fragment ions corresponding to the loss of moieties such as the methoxy (B1213986) group or the iodine atom.
UV-Vis Spectroscopy: The extended conjugation of the π-system in this compound results in absorption in the ultraviolet (UV) region of the electromagnetic spectrum. libretexts.org The wavelength of maximum absorption (λmax) is indicative of the π → π* electronic transition. libretexts.org
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for understanding the reactivity and electronic structure of this compound at a molecular level.
Density Functional Theory (DFT) calculations are widely employed to investigate the mechanisms of reactions involving this compound. mdpi.comnih.gov By modeling the potential energy surface of a reaction, DFT can be used to:
Determine Reaction Mechanisms: DFT can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. pku.edu.cn For example, in cycloaddition reactions, DFT can elucidate whether the reaction proceeds through a synchronous or asynchronous transition state. mdpi.com
Calculate Activation Energies: The energy barriers for different reaction steps can be calculated, allowing for the identification of the rate-determining step. pku.edu.cn
Predict Product Ratios: By comparing the activation energies of competing pathways, the major and minor products of a reaction can often be predicted.
For instance, DFT studies have been used to analyze the [8+2] cycloaddition reactions of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), providing insights into the preferred reaction pathways. pku.edu.cn
The electronic properties of this compound, which govern its reactivity, can be probed using computational methods. Key parameters that are often calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ekb.egresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr This can help predict how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and hyperconjugative interactions within the molecule, which can influence its stability and reactivity. dergipark.org.tr
Table 2: Calculated Electronic Properties of a Representative Acrylate (B77674) System
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility |
Note: The specific values for this compound would be determined through dedicated computational studies.
The Kinetic Isotope Effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular position in a reactant affects the rate of the reaction. core.ac.ukprinceton.edu While specific KIE studies on this compound are not extensively reported in the provided search results, the principles of KIE can be applied to understand its reactions.
By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position, one can determine if the C-H bond is broken in the rate-determining step of the reaction. princeton.edu
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.uk
A secondary KIE (kH/kD close to 1) is observed when the bond to the isotopically labeled atom is not broken but its environment changes during the rate-determining step. princeton.edu
KIE studies, often in conjunction with DFT calculations, can provide detailed insights into transition state structures and reaction mechanisms. core.ac.ukresearchgate.net For example, in a base-mediated elimination reaction of a derivative of this compound, a primary KIE would be expected if the deprotonation at C2 is the rate-limiting step.
Q & A
Q. How can researchers design a stereoselective synthesis protocol for (E)-methyl 3-iodoacrylate?
- Methodological Answer : A common synthesis route involves the iodination of methyl acrylate derivatives. For example, this compound can be synthesized via Sonogashira coupling or halogenation of acrylate precursors under controlled conditions. Key steps include:
- Using methyl acrylate as a starting material and introducing iodine via electrophilic substitution or metal-catalyzed coupling.
- Optimizing reaction temperature (typically 0–25°C) to favor the E-isomer, as higher temperatures may promote isomerization.
- Employing NMR (e.g., coupling constants J = 15–16 Hz for trans protons) and X-ray crystallography to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The E-isomer exhibits distinct coupling patterns, such as a doublet at δ ~6.5–7.3 ppm (J ≈ 15 Hz) for the α,β-unsaturated protons. The iodine atom induces significant deshielding in adjacent carbons.
- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and C-I bonds (500–600 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 212 (M⁺ for C₄H₅IO₂) and fragment ions indicative of iodine loss .
Advanced Research Questions
Q. How can contradictory reports on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often arise from variations in catalyst systems or substrate purity . For example:
- Palladium vs. Copper Catalysts : Pd(0) complexes (e.g., Pd(PPh₃)₄) may enhance Suzuki-Miyaura coupling yields compared to Cu(I), which might favor side reactions.
- Ligand Effects : Bulky ligands (e.g., XPhos) can suppress β-hydride elimination, improving stability.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase isomerization risk.
Systematic reaction screening (e.g., Design of Experiments, DoE) and kinetic studies are recommended to identify optimal conditions .
Q. What strategies mitigate low iodine atom electrophilicity in this compound during nucleophilic substitutions?
- Methodological Answer :
- Activation Additives : Use silver salts (Ag₂O) or Lewis acids (BF₃·Et₂O) to polarize the C-I bond.
- Microwave-Assisted Reactions : Enhance reaction rates and selectivity under controlled dielectric heating.
- Solvent Engineering : High-polarity solvents (e.g., DMF) stabilize transition states.
- Competitive Analysis : Compare reactivity with analogous bromo/chloro acrylates to isolate iodine-specific effects .
Q. How can time-resolved studies clarify the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC or GC-MS.
- Light Sensitivity : UV-Vis spectroscopy can track photoinduced isomerization to the Z-form.
- Moisture Control : Karl Fischer titration to quantify hydrolytic decomposition into acrylic acid derivatives.
- Statistical Modeling : Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .
Contradiction Analysis in Published Data
Q. Why do some studies report divergent yields for this compound in Stille couplings?
- Methodological Answer : Contradictions often stem from:
- Catalyst Purity : Trace impurities (e.g., Pd black) reduce active catalytic sites.
- Substrate Ratios : Excess organotin reagents may quench intermediates.
- Atmospheric Control : Oxygen or moisture degrades sensitive intermediates.
Resolution requires: - Reproducibility Protocols : Strict inert-atmosphere handling (glovebox/Schlenk line).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Tables for Critical Analysis
| Variable | Impact on Reaction Outcome | Optimal Range |
|---|---|---|
| Reaction Temperature | Higher temps risk E→Z isomerization | 0–25°C |
| Catalyst Loading (Pd) | >5 mol% increases side reactions | 1–3 mol% |
| Solvent Polarity (ET₃₀) | High polarity stabilizes transition states | DMF (ET₃₀ = 43.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
